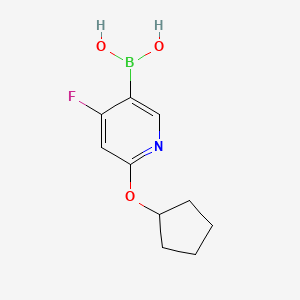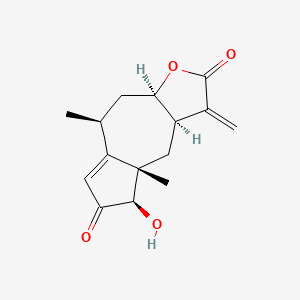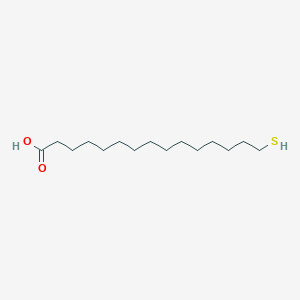
15-Sulfanylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Sulfanylpentadecanoic acid, also known as 15-Mercaptopentadecanoic acid, is a compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol It is characterized by the presence of a sulfanyl group (-SH) attached to the 15th carbon of a pentadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 15-bromopentadecanoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: While specific industrial production methods for 15-Sulfanylpentadecanoic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 15-Sulfanylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
15-Sulfanylpentadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of fatty acid metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 15-Sulfanylpentadecanoic acid involves its interaction with various molecular targets and pathways. Key mechanisms include:
Activation of AMPK: This pathway is involved in energy homeostasis and can lead to anti-inflammatory and anticancer effects.
Inhibition of mTOR: This pathway is associated with cell growth and proliferation, and its inhibition can result in reduced cancer cell growth.
Modulation of JAK-STAT Signaling: This pathway is involved in cytokine signaling and immune responses.
Comparación Con Compuestos Similares
15-Sulfanylpentadecanoic acid can be compared with other similar compounds, such as:
Pentadecanoic Acid (C150): A saturated fatty acid with similar chain length but lacking the sulfanyl group.
15-Bromopentadecanoic Acid: A precursor in the synthesis of this compound, characterized by the presence of a bromine atom instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar fatty acids.
Propiedades
Número CAS |
184639-70-1 |
|---|---|
Fórmula molecular |
C15H30O2S |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
15-sulfanylpentadecanoic acid |
InChI |
InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17) |
Clave InChI |
YRUJXAGQQTXCKX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCS)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)
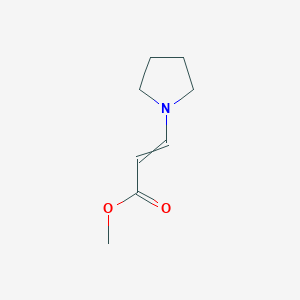
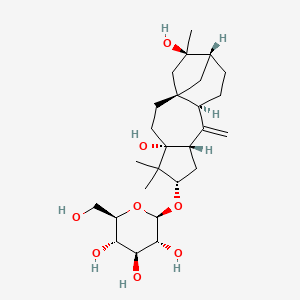
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)



![1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B14090892.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
